molecular formula C9H16N2O2 B113349 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one CAS No. 952959-48-7

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one

Cat. No.: B113349
CAS No.: 952959-48-7
M. Wt: 184.24 g/mol
InChI Key: WJRYPJXBXGOFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The aminoethyl group can be introduced through subsequent reactions involving ethylenediamine or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different isoxazole derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, where other functional groups replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoxazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylate: Another heterocyclic compound with similar applications in medicinal chemistry.

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has applications in enzyme inhibition.

    Ethanolamine: A simpler compound with an aminoethyl group, used in various industrial applications.

Uniqueness

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is unique due to its isoxazole ring structure combined with the aminoethyl and tert-butyl groups. This combination imparts specific chemical properties, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-3-tert-butyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)7-6(4-5-10)8(12)13-11-7/h11H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYPJXBXGOFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)ON1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199249
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-48-7
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.